![molecular formula C18H21N3O4S B2831903 N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide CAS No. 2097861-63-5](/img/structure/B2831903.png)
N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains an acetamidophenyl group, a thiophene ring, and an ethanediamide group . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Acetamidophenyl is a group consisting of an acetamide group attached to a phenyl ring . Ethanediamide, also known as oxalamide, is a group consisting of two amide groups attached to an ethane backbone .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The thiophene ring, being a cyclic structure, could potentially influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiophene ring, the acetamidophenyl group, and the ethanediamide group. Each of these groups has distinct reactivity due to the presence of different functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide groups could influence its solubility in different solvents .Applications De Recherche Scientifique
Chemoselective Acetylation
N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, can be synthesized through chemoselective monoacetylation of 2-aminophenol using immobilized lipase, with vinyl acetate identified as the best acyl donor. This process is significant for the synthesis of intermediates in pharmaceuticals, showcasing the compound's utility in drug synthesis mechanisms (Magadum & Yadav, 2018).
Antimalarial Activity
A series of compounds, including N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide derivatives, have been synthesized and evaluated for their antimalarial activity against Plasmodium berghei. The study highlights the potential of these derivatives in developing new antimalarial agents, with structure-activity relationships indicating that smaller, electron-donating substituents increase potency (Werbel et al., 1986).
DNA Binding Polymers
A water-soluble cationic polythiophene derivative, potentially derived from the compound , binds DNA and forms polyplexes, suggesting its application as a theranostic gene delivery vehicle. This research underscores the compound's relevance in biomedical applications, particularly in gene therapy (Carreon et al., 2014).
Synthesis of N-Methyl Derivatives
The synthesis of novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, potentially related to the core structure, has been reported. These derivatives, synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, highlight the chemical versatility and potential pharmacological applications of the compound (Jing, 2010).
Antioxidant Activity
Research on coordination complexes constructed from pyrazole-acetamide derivatives, related to the chemical structure of interest, demonstrated significant antioxidant activity. This suggests potential therapeutic applications for oxidative stress-related conditions, underscoring the broader pharmacological relevance of derivatives of this compound (Chkirate et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-(3-acetamidophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12(22)20-14-4-3-5-15(8-14)21-17(24)16(23)19-11-18(2,25)9-13-6-7-26-10-13/h3-8,10,25H,9,11H2,1-2H3,(H,19,23)(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFQWZZGCAFVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C)(CC2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




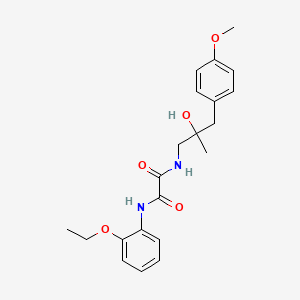
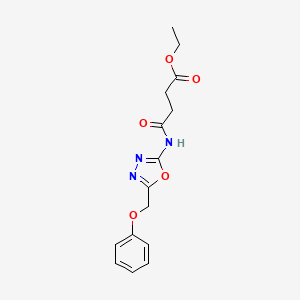
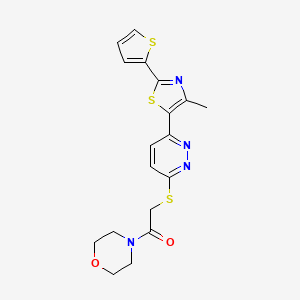
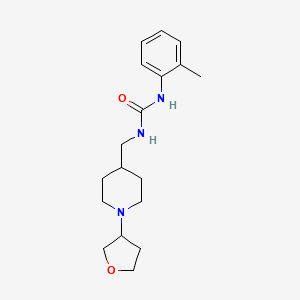
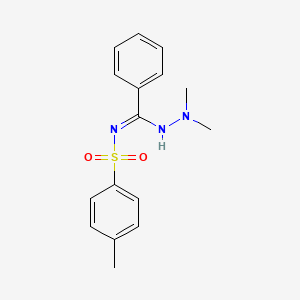
![4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline](/img/structure/B2831837.png)
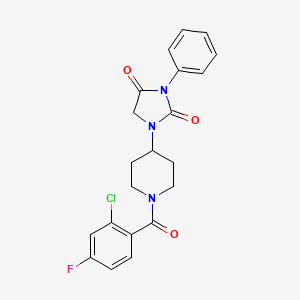

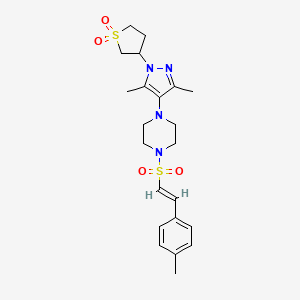
![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2831841.png)
